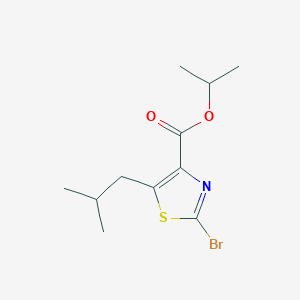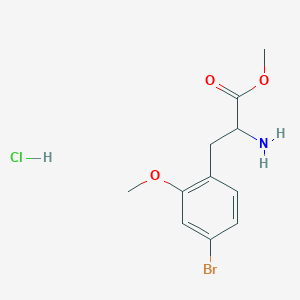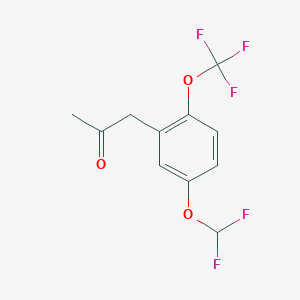
1-(5-(Difluoromethoxy)-2-(trifluoromethoxy)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(Difluoromethoxy)-2-(trifluoromethoxy)phenyl)propan-2-one is an organic compound characterized by the presence of difluoromethoxy and trifluoromethoxy groups attached to a phenyl ring, along with a propan-2-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Difluoromethoxy)-2-(trifluoromethoxy)phenyl)propan-2-one typically involves the introduction of difluoromethoxy and trifluoromethoxy groups onto a phenyl ring, followed by the attachment of a propan-2-one group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Halogenation: Introduction of halogen atoms to the phenyl ring.
Methoxylation: Substitution of halogen atoms with difluoromethoxy and trifluoromethoxy groups.
Ketone Formation: Attachment of the propan-2-one group through various organic reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-(Difluoromethoxy)-2-(trifluoromethoxy)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: Conversion of the propan-2-one group to carboxylic acids or other oxidized forms.
Reduction: Reduction of the ketone group to alcohols.
Substitution: Replacement of functional groups on the phenyl ring with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, methoxylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-(5-(Difluoromethoxy)-2-(trifluoromethoxy)phenyl)propan-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(5-(Difluoromethoxy)-2-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy and trifluoromethoxy groups may influence the compound’s reactivity and binding affinity to various enzymes and receptors, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5-(Methoxy)-2-(trifluoromethoxy)phenyl)propan-2-one
- 1-(5-(Difluoromethoxy)-2-(methoxy)phenyl)propan-2-one
- 1-(5-(Difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one
Uniqueness
1-(5-(Difluoromethoxy)-2-(trifluoromethoxy)phenyl)propan-2-one is unique due to the presence of both difluoromethoxy and trifluoromethoxy groups, which can significantly impact its chemical properties and reactivity compared to similar compounds. These groups may enhance the compound’s stability, solubility, and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H9F5O3 |
|---|---|
Peso molecular |
284.18 g/mol |
Nombre IUPAC |
1-[5-(difluoromethoxy)-2-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H9F5O3/c1-6(17)4-7-5-8(18-10(12)13)2-3-9(7)19-11(14,15)16/h2-3,5,10H,4H2,1H3 |
Clave InChI |
WZESMZLURZATKP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C=CC(=C1)OC(F)F)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



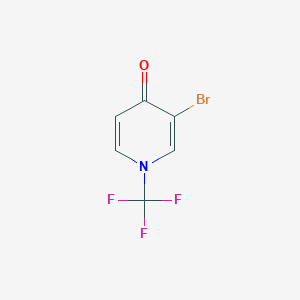

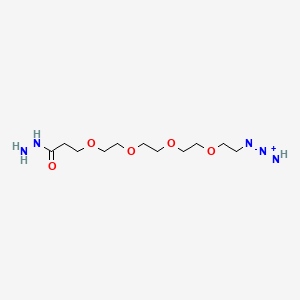
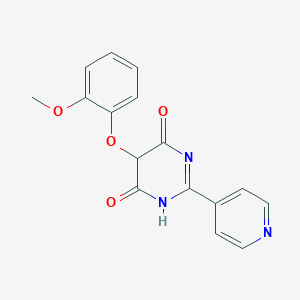
![Tert-butyl 16-benzyl-9,12-dioxa-2,16-diazatrispiro[3.0.2.4(8).2(5).3(4)]heptadecane-2-carboxylate](/img/structure/B14042962.png)
![(3AS,6S,6AR)-6-Hydroxytetrahydrofuro[3,2-B]furan-3(2H)-one](/img/structure/B14042971.png)

